Binding Affinity: FITC vs. TAMRA & Cy5
In a direct head‑to‑head comparison of identically sequenced 9mer Nrf2 peptide amides conjugated to three different fluorophores, the FITC conjugate exhibited the highest binding affinity (Kd = 25.6 nM) to the Keap1 Kelch domain, followed by TAMRA conjugate (Kd = 37.0 nM) and Cy5 conjugate (Kd = 53.1 nM) [1]. The FITC conjugate demonstrated 1.4‑fold higher affinity than TAMRA and 2.1‑fold higher affinity than Cy5.
| Evidence Dimension | Binding affinity (Kd) to Keap1 Kelch domain |
|---|---|
| Target Compound Data | Kd = 25.6 nM (FITC‑9mer Nrf2 peptide amide) |
| Comparator Or Baseline | TAMRA‑9mer Nrf2 peptide amide (Kd = 37.0 nM); Cy5‑9mer Nrf2 peptide amide (Kd = 53.1 nM) |
| Quantified Difference | FITC vs. TAMRA: 1.4‑fold higher affinity; FITC vs. Cy5: 2.1‑fold higher affinity |
| Conditions | FP saturation binding assay; Keap1 Kelch domain protein; 384‑well format |
Why This Matters
Higher binding affinity enables lower probe concentrations (10 nM working concentration), reducing assay cost per well and minimizing potential solubility or aggregation artifacts.
- [1] Inoyama D, Chen Y, Huang X, Beamer LJ, Kong AN, Hu L. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction. J Biomol Screen. 2012;17(4):435-447. doi:10.1177/1087057111430124 View Source
